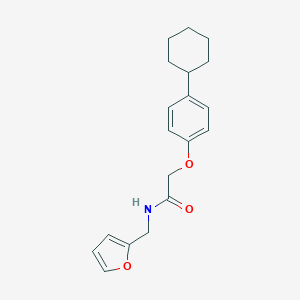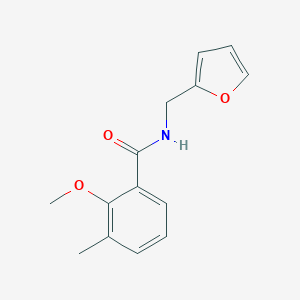![molecular formula C26H27N3O3 B244089 N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B244089.png)
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide is a synthetic compound with a molecular formula C27H28N4O3. It is also known as MP-10 and is used as a research tool in scientific studies. This compound has shown potential in various fields of research, including neuroscience, pharmacology, and medicinal chemistry.
Mechanism of Action
The mechanism of action of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide is not fully understood. However, it has been shown to selectively bind to dopamine D3 receptors and inhibit their function. This leads to a decrease in the release of dopamine, which is involved in the reward pathway of the brain. This compound has also been shown to have analgesic and anti-inflammatory effects, which may be due to its interaction with other receptors in the body.
Biochemical and Physiological Effects:
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been shown to have various biochemical and physiological effects. It has been shown to decrease the release of dopamine, which may be useful in the treatment of drug addiction. This compound has also been shown to have analgesic and anti-inflammatory effects, which may be useful in the treatment of pain and inflammation.
Advantages and Limitations for Lab Experiments
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been extensively studied and has shown potential in various fields of research. However, this compound also has some limitations. It has not been studied extensively in vivo, and its long-term effects are not known.
Future Directions
There are several future directions for the study of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide. One direction is the study of its potential use in the treatment of drug addiction. Another direction is the study of its potential use as an analgesic and anti-inflammatory agent. Further studies are also needed to understand the mechanism of action of this compound and its long-term effects. Additionally, the development of new drugs based on this compound is also a potential future direction.
In conclusion, N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide is a synthetic compound that has shown potential in various fields of research. It has been extensively studied and has shown promising results in the treatment of drug addiction, pain, and inflammation. Further studies are needed to understand its mechanism of action and long-term effects. The development of new drugs based on this compound is also a potential future direction.
Synthesis Methods
The synthesis of N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide involves the reaction of 4-(4-methoxybenzoyl)piperazine with 2-phenylacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform. The product is then purified by column chromatography to obtain pure N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide.
Scientific Research Applications
N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been used as a research tool in various scientific studies. It has shown potential in the field of neuroscience as a selective dopamine D3 receptor antagonist. This compound has also been studied for its potential use in the treatment of cocaine addiction. In the field of pharmacology, N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}-2-phenylacetamide has been studied for its potential use as an analgesic and anti-inflammatory agent. In medicinal chemistry, this compound has been used as a lead compound for the development of new drugs.
properties
Molecular Formula |
C26H27N3O3 |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-[4-[4-(4-methoxybenzoyl)piperazin-1-yl]phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C26H27N3O3/c1-32-24-13-7-21(8-14-24)26(31)29-17-15-28(16-18-29)23-11-9-22(10-12-23)27-25(30)19-20-5-3-2-4-6-20/h2-14H,15-19H2,1H3,(H,27,30) |
InChI Key |
OYQBAUUZLKZCEH-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(acetylamino)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B244007.png)
![N-[5-(butanoylamino)-2-chlorophenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244009.png)
![N-(4-chloro-3-{[(4-methoxyphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B244010.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-4-ethylbenzamide](/img/structure/B244013.png)
![N-[1-(1-adamantyl)ethyl]-4-cyano-2-fluorobenzamide](/img/structure/B244020.png)


![3-chloro-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B244023.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-3-chloro-4-methoxybenzamide](/img/structure/B244024.png)
![2-[(4-bromo-3-methoxy-2-naphthoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B244025.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]acetamide](/img/structure/B244027.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244028.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]pentanamide](/img/structure/B244029.png)
![N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B244030.png)